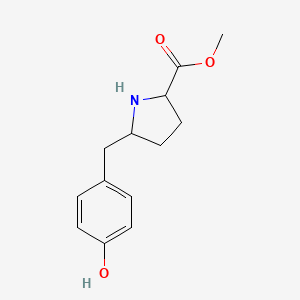
Methyl 5-(4-hydroxybenzyl)pyrrolidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-[(4-hydroxyphenyl)methyl]pyrrolidine-2-carboxylate is a chemical compound characterized by a pyrrolidine ring substituted with a hydroxyphenylmethyl group and a carboxylate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-[(4-hydroxyphenyl)methyl]pyrrolidine-2-carboxylate typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The hydroxyphenylmethyl group can be introduced via nucleophilic substitution reactions, and the esterification of the carboxylic acid group can be achieved using methanol in the presence of acid catalysts .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using automated reactors to ensure consistency and yield. The use of continuous flow reactors can enhance the efficiency of the synthesis process, allowing for better control over reaction conditions and minimizing by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-[(4-hydroxyphenyl)methyl]pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 5-[(4-hydroxyphenyl)methyl]pyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of methyl 5-[(4-hydroxyphenyl)methyl]pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The hydroxyphenyl group can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the pyrrolidine ring can enhance binding affinity through its conformational flexibility. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine-2,5-dione: Known for its use in medicinal chemistry as a scaffold for drug development.
Indole derivatives: Widely studied for their diverse biological activities.
Thiophene derivatives: Utilized in various industrial applications due to their unique chemical properties.
Uniqueness
Methyl 5-[(4-hydroxyphenyl)methyl]pyrrolidine-2-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The combination of the hydroxyphenyl group and the pyrrolidine ring provides a versatile framework for the development of new therapeutic agents and functional materials .
Eigenschaften
Molekularformel |
C13H17NO3 |
|---|---|
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
methyl 5-[(4-hydroxyphenyl)methyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C13H17NO3/c1-17-13(16)12-7-4-10(14-12)8-9-2-5-11(15)6-3-9/h2-3,5-6,10,12,14-15H,4,7-8H2,1H3 |
InChI-Schlüssel |
YLPSSFPWKMJQJV-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CCC(N1)CC2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


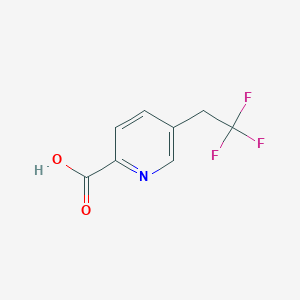
![2-[2-(2-bromo-1,3-thiazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B15307486.png)

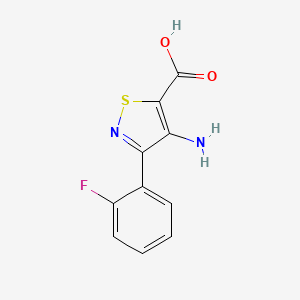
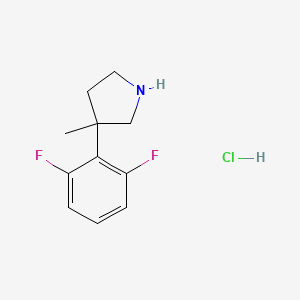
![(2R)-2-[(2R)-2-aminopentanamido]-3-(4-hydroxyphenyl)propanoicacidhydrochloride](/img/structure/B15307505.png)
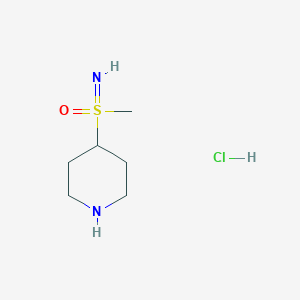
![1H,2H,3H-pyrrolo[2,3-b]pyridin-5-olhydrochloride](/img/structure/B15307522.png)
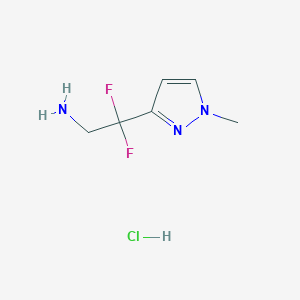
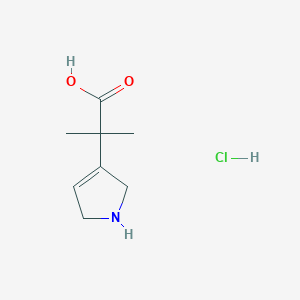
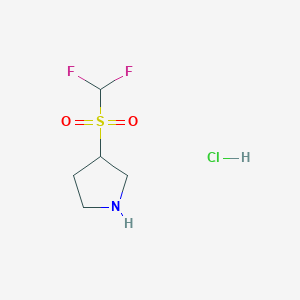
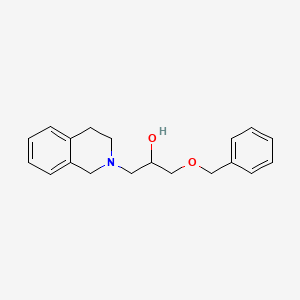
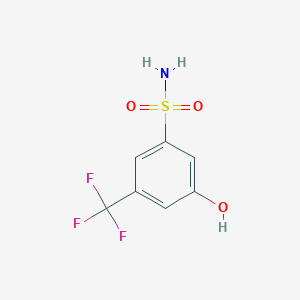
![1,6-Diazaspiro[3.4]octane](/img/structure/B15307574.png)
